molecular formula C10H5ClF2N2 B8456675 2-Chloro-5-(2,3-difluorophenyl)pyrimidine

2-Chloro-5-(2,3-difluorophenyl)pyrimidine

Cat. No. B8456675
M. Wt: 226.61 g/mol
InChI Key: NYYPCQQCHLWDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06022492

Procedure details

A reaction of 288 mmol of 5-bromo-2-chloropyrimidine, 288 mmol of 2,3-difluorophenylboronic acid, 576 mmol of sodium carbonate and 5.8 mmol of tetrakis(triphenylphosphine)palladium(0) in 560 ml of toluene, 280 ml of ethanol and 280 ml of water is carried out analogously to the procedure indicated for precursor 3. Corresponding purification gives 37.7 g (58%) of a colorless solid.
Quantity
288 mmol
Type
reactant
Reaction Step One
Quantity
288 mmol
Type
reactant
Reaction Step One
Quantity
576 mmol
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
5.8 mmol
Type
catalyst
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[F:9][C:10]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:11]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:5]1[N:4]=[CH:3][C:2]([C:14]2[CH:13]=[CH:12][CH:11]=[C:10]([F:9])[C:15]=2[F:16])=[CH:7][N:6]=1 |f:2.3.4,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
288 mmol
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
288 mmol
Type
reactant
Smiles
FC1=C(C=CC=C1F)B(O)O
Name
Quantity
576 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
560 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
280 mL
Type
solvent
Smiles
O
Name
Quantity
5.8 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)C1=C(C(=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 37.7 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.